molecular formula C15H12Cl2N2 B13713024 2-Amino-6-chloro-3-phenylquinoline hydrochloride CAS No. 1172901-46-0

2-Amino-6-chloro-3-phenylquinoline hydrochloride

Cat. No.: B13713024
CAS No.: 1172901-46-0
M. Wt: 291.2 g/mol
InChI Key: CHXMJNJJVNUEGW-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H11ClN2•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-phenylquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with aniline derivatives in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

2-Amino-6-chloro-3-phenylquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
  • 2-Amino-6-bromo-3-phenylquinoline hydrochloride
  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride

Uniqueness

2-Amino-6-chloro-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its chlorine and amino groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1172901-46-0

Molecular Formula

C15H12Cl2N2

Molecular Weight

291.2 g/mol

IUPAC Name

6-chloro-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C15H11ClN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H

InChI Key

CHXMJNJJVNUEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Cl)N.Cl

Origin of Product

United States

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